molecular formula C7H2F4I2O B14035895 1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene

1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene

Cat. No.: B14035895
M. Wt: 431.89 g/mol
InChI Key: OWEISBRAVRADQJ-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of iodine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

    Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under appropriate conditions to facilitate substitution.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated or iodinated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diiodo-2-fluoro-6-(trifluoromethoxy)benzene depends on its specific applicationThe presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H2F4I2O

Molecular Weight

431.89 g/mol

IUPAC Name

1-fluoro-2,5-diiodo-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F4I2O/c8-4-1-3(12)2-5(6(4)13)14-7(9,10)11/h1-2H

InChI Key

OWEISBRAVRADQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)I)F)I

Origin of Product

United States

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